
Platinum, tetrakis(phosphorus trifluoride)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum, tetrakis(phosphorus trifluoride)- typically involves the reaction of platinum(II) chloride with phosphorus trifluoride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of platinum, tetrakis(phosphorus trifluoride)- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum, tetrakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with platinum, tetrakis(phosphorus trifluoride)- include halogens, hydrogen, and various organic ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving platinum, tetrakis(phosphorus trifluoride)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-phosphine complexes .
Scientific Research Applications
Platinum, tetrakis(phosphorus trifluoride)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of platinum, tetrakis(phosphorus trifluoride)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved in these interactions depend on the specific ligands and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound is similar in structure but uses triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(triphenylphosphine)palladium: A palladium analogue that shares similar properties and applications.
Wilkinson’s catalyst (RhCl(PPh₃)₃): A rhodium complex used in similar catalytic applications.
Uniqueness
Platinum, tetrakis(phosphorus trifluoride)- is unique due to the strong π-acceptor properties of the trifluorophosphine ligands, which enhance the stability and reactivity of the complex. This makes it particularly effective in catalytic applications and in forming stable complexes with a wide range of ligands .
Properties
CAS No. |
19529-53-4 |
|---|---|
Molecular Formula |
F12P4Pt |
Molecular Weight |
546.96 g/mol |
IUPAC Name |
platinum;trifluorophosphane |
InChI |
InChI=1S/4F3P.Pt/c4*1-4(2)3; |
InChI Key |
VJGYJQUTDBRHBS-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Pt] |
Canonical SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Pt] |
Key on ui other cas no. |
19529-53-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


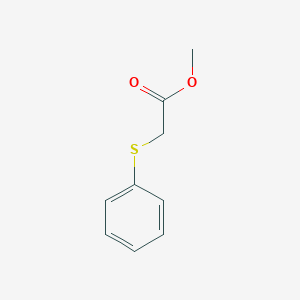
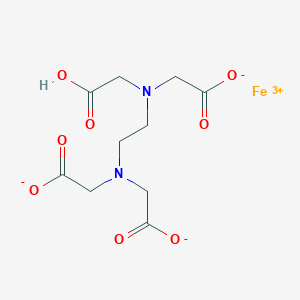
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
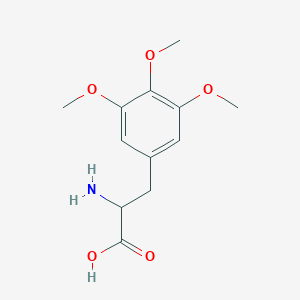
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
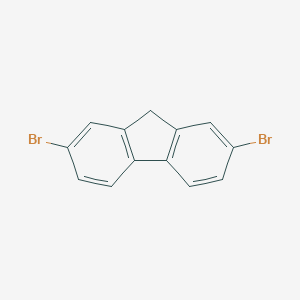
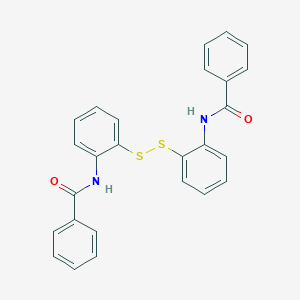
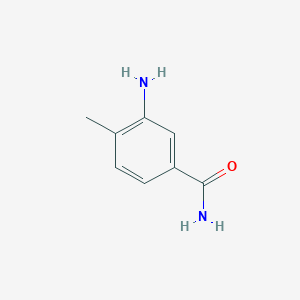
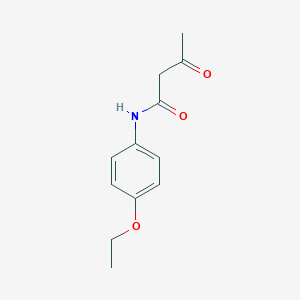
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)



